(5E)-hept-5-en-3-yn-1-ol
Overview
Description
(5E)-hept-5-en-3-yn-1-ol is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-hept-5-en-3-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of hept-5-en-3-yne using a Lindlar catalyst, which selectively reduces the alkyne to a cis-alkene without affecting the existing alkene group. The reaction conditions generally include a solvent such as ethanol and a controlled atmosphere of hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation processes. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5E)-hept-5-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Hept-5-en-3-ynoic acid.
Reduction: Hept-5-en-3-ene.
Substitution: Hept-5-en-3-ynyl chloride.
Scientific Research Applications
(5E)-hept-5-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-hept-5-en-3-yn-1-ol involves its interaction with various molecular targets. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex structures with unique properties. The hydroxyl group also plays a crucial role in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Hept-5-en-3-yne: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Hept-5-en-3-ol: Contains only an alkene and a hydroxyl group, lacking the alkyne functionality.
Hept-5-yn-3-ol: Contains an alkyne and a hydroxyl group but lacks the alkene functionality.
Uniqueness: (5E)-hept-5-en-3-yn-1-ol is unique due to the presence of both alkene and alkyne groups along with a hydroxyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
(E)-hept-5-en-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORZGDNSGLGTG-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313644 | |
Record name | (5E)-5-Hepten-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-46-1 | |
Record name | (5E)-5-Hepten-3-yn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5E)-5-Hepten-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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